4-Phenylbenzyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVWCRZNUFESFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action of 4 Phenylbenzyl Isothiocyanate
Modulation of Cellular Signaling Transduction Pathways
4-Phenylbenzyl isothiocyanate and related compounds exert their effects by intervening in complex signaling networks that govern cellular function. The following sections explore the specific interactions with major transduction pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. Isothiocyanates have been shown to activate the MAPK pathways. nih.gov Specifically, Benzyl (B1604629) isothiocyanate (BITC) has been observed to induce the phosphorylation and activation of key MAPK members—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—in human pancreatic and prostate cancer cells. nih.govnih.gov This activation is often linked to the generation of reactive oxygen species (ROS). nih.gov The activation of ERK and JNK signaling pathways, in particular, has been identified as important for the transcriptional activity of activator protein 1 (AP-1) and the regulation of cell death elicited by ITCs in prostate cancer cells. nih.gov
For instance, studies on human pancreatic cancer cells demonstrated that BITC treatment resulted in the phosphorylation of ERK at Thr202/Tyr204, JNK at Thr183/Tyr185, and p38 at Thr180/Tyr182, ultimately leading to apoptosis. nih.gov The activation of these pathways can subsequently influence cell cycle regulatory proteins and trigger G2/M cell cycle arrest. nih.gov
| Isothiocyanate | Model System | Observed Effect | Downstream Consequence |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Human pancreatic cancer cells (Capan-2, MiaPaCa-2) | Phosphorylation (activation) of ERK, JNK, and p38. nih.gov | G2/M cell cycle arrest and apoptosis. nih.gov |
| Sulforaphane (B1684495) (SFN), Phenethyl isothiocyanate (PEITC), Allyl isothiocyanate (AITC) | Human prostate cancer PC-3 cells | Activation of ERK and JNK signaling pathways. nih.gov | Activation of AP-1 and induction of cell death. nih.gov |
| Isothiocyanate E-4IB | Leukemic HL60 cells | Concentration-dependent increase of p38, JNK, and ERK1/2 phosphorylation. nih.gov | Cell cycle arrest and apoptosis. nih.gov |
PI3K/Akt/mTOR Pathway Regulation
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling route that promotes cell survival, growth, and proliferation. Many isothiocyanates demonstrate the ability to inhibit this pathway, contributing to their anti-cancer properties. nih.govmdpi.com Benzyl isothiocyanate (BITC) has been shown to suppress pancreatic tumor growth by inhibiting the PI3K/Akt/FOXO pathway. nih.govresearchgate.net
In pancreatic cancer cells, BITC treatment suppressed the phosphorylation of PI3K (Tyr-458) and Akt (Ser-473). nih.gov This deactivation of Akt leads to downstream effects, including the reduced phosphorylation of mTOR (Ser-2448) and the nuclear retention of FOXO transcription factors, which promotes the expression of pro-apoptotic proteins like Bim and cell cycle inhibitors like p21 and p27. nih.gov Similarly, Phenylhexyl isothiocyanate (PHI) has been found to dephosphorylate proteins in the PI3K/Akt signaling pathway, including p-Akt, p-mTOR, and p-p70S6K, in leukemia cells. nih.gov
| Isothiocyanate | Model System | Observed Effect | Downstream Consequence |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Pancreatic cancer cells (BxPC-3, PanC-1) | Suppressed phosphorylation of PI3K, Akt, and mTOR. nih.gov | Nuclear retention of FOXO1, upregulation of Bim, p21, p27, and apoptosis. nih.gov |
| Phenylhexyl isothiocyanate (PHI) | Leukemia cells (HL-60) | Dephosphorylation of p-Akt, p-mTOR, and p-p70S6K. nih.gov | Inhibition of cell viability and induction of apoptosis. nih.gov |
| Allyl-isothiocyanate (AITC) | Bladder cancer cells (RT112) | De-activated Akt–mTOR signaling. mdpi.com | Induction of apoptosis. mdpi.com |
NF-κB Signaling Pathway Inhibition
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF-κB is constitutively active, which contributes to tumor progression and inflammation. Several isothiocyanates have been identified as potent inhibitors of the NF-κB signaling pathway. nih.govselleckchem.com This inhibition is a key mechanism behind their anti-inflammatory and cancer chemopreventive activities. nih.govnih.gov
The inhibitory action of ITCs often involves suppressing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκBα degradation, ITCs block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. nih.gov This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory mediators and cytokines like iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.gov Benzyl isothiocyanate, specifically, has been shown to downregulate the expression of NF-κB to promote gastric mucosal cell survival in rats with gastric injury. nih.govrsc.org
| Isothiocyanate | Model System | Observed Effect | Downstream Consequence |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Rat model of gastric injury | Downregulated expression of NF-κB. nih.govrsc.org | Suppression of inflammation and promotion of gastric mucosal cell survival. nih.gov |
| Various synthetic ITCs | Human colon cancer cells (HT-29) and murine macrophages (RAW 264.7) | Suppressed phosphorylation of IKKα/β and IκBα; decreased nuclear translocation of p65. nih.gov | Reduced expression of iNOS, COX-2, IL-1β, IL-6, TNF-α. nih.gov |
| Benzyl isothiocyanate (BITC) | Pseudomonas aeruginosa LPS-stimulated THP-1 cells | Inhibition of NF-κB pathway. mdpi.comconsensus.app | Attenuation of inflammasome activation. mdpi.com |
Nrf2/Keap1 Pathway Activation and Downstream Effects
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is the primary regulator of cellular defense against oxidative and electrophilic stress. mdpi.com Nrf2 is a transcription factor that, under normal conditions, is bound by its cytoplasmic inhibitor Keap1, which facilitates its degradation. mdpi.com Many isothiocyanates are potent activators of the Nrf2 pathway. frontiersin.orgcetjournal.it They typically function by modifying critical cysteine residues on Keap1, leading to the release of Nrf2. researchgate.net
Once released, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes. frontiersin.org This initiates the transcription of a wide array of phase II detoxification and antioxidant enzymes. mdpi.comfrontiersin.org Benzyl isothiocyanate has been shown to upregulate the expression of Nrf2 and its target genes, heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase (NQO1), which contributes to its gastroprotective effects by preserving antioxidant levels. nih.gov
| Isothiocyanate | Model System | Observed Effect | Downstream Consequence |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Rat model of gastric injury | Upregulated expression of Nrf2. nih.gov | Increased expression of HO-1 and NQO1; preservation of antioxidant enzymes (GSH, SOD). nih.gov |
| Allyl (AITC), Butyl (BITC), Phenylethyl (PEITC) Isothiocyanates | NIH3T3 fibroblasts | Increased phosphorylation of ERK1/2, an upstream target of Nrf2. sigmaaldrich.com | Induction of Nrf2 target genes. sigmaaldrich.com |
| Sulforaphane | Various models | Inhibition of Keap1, release of Nrf2, and translocation to the nucleus. cetjournal.it | Binding to ARE and transcription of cytoprotective genes (e.g., HO-1, GCLM, NQO1). cetjournal.it |
STAT Signaling Pathway Modulation
The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that mediate cellular responses to cytokines and growth factors, playing key roles in immunity, proliferation, and apoptosis. Aberrant STAT signaling, particularly STAT3, is common in many cancers. Research indicates that isothiocyanate analogues can inactivate STAT3, which is associated with their pro-apoptotic effects in cancer cells. researchgate.net While direct evidence for this compound is limited, related compounds have demonstrated modulation of this pathway.
| Isothiocyanate | Model System | Observed Effect | Downstream Consequence |
|---|---|---|---|
| Brusatol (BT) (Isothiocyanate analogue) | Pancreatic cancer cells | Inactivation of STAT3. researchgate.net | Associated with pro-apoptotic activity. researchgate.net |
Regulation of Gene Expression and Epigenetic Modifications
Beyond modulating signaling pathways, isothiocyanates can directly influence gene expression and induce epigenetic changes. These modifications can alter the chromatin structure and DNA accessibility, leading to heritable changes in gene activity without altering the DNA sequence itself. researchgate.net
Benzyl isothiocyanate (BITC) has been shown to alter the expression of numerous genes associated with cell cycle regulation and cell death in human glioblastoma cells. nih.gov For example, cDNA microarray analysis revealed that BITC treatment upregulated 317 genes, including a 3.66-fold increase in the DNA-damage-inducible transcript 3 (DDIT3) and a 2.34-fold increase in the growth arrest and DNA-damage-inducible α (GADD45A). nih.gov In another study, BITC and resveratrol (B1683913) in combination were found to downregulate genes related to virulence in Staphylococcus aureus, such as those for serine protease and the Sae regulatory system. mdpi.com
Epigenetically, ITCs like phenethyl isothiocyanate (PEITC) and BITC can act as inhibitors of histone deacetylases (HDACs) and modulators of DNA methyltransferases (DNMTs). nih.govnih.gov By inhibiting HDACs, ITCs can lead to an accumulation of acetylated histones, a mark associated with active gene transcription. nih.govnih.gov For example, PEITC has been shown to reduce the protein levels of HDAC1, 2, 4, and 6. nih.gov Furthermore, studies in malignant melanoma cells have shown that both BITC and PEITC can influence the acetylation and methylation status of specific lysine (B10760008) residues on histones H3 and H4 by modulating the expression of various histone acetyltransferases and methyltransferases. nih.govresearchgate.net
| Isothiocyanate | Model System | Observed Effect | Mechanism/Consequence |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Human glioblastoma GBM 8401 cells | Altered expression of genes related to cell cycle and cell death; upregulation of DDIT3 and GADD45A. nih.gov | Induction of apoptosis and cell cycle arrest. nih.gov |
| Benzyl isothiocyanate (BITC) and Phenethyl isothiocyanate (PEITC) | Malignant melanoma cells | Modulated expression of histone acetyltransferases, deacetylases, and methyltransferases. nih.gov | Influenced acetylation and methylation status of histones H3 and H4. nih.govresearchgate.net |
| Phenethyl isothiocyanate (PEITC) | LNCaP cells | Inhibition of HDAC protein expression (HDAC1, 2, 4, 6). nih.gov | Epigenetic reactivation of tumor suppressor genes. nih.gov |
| Phenylhexyl isothiocyanate (PHI) | Leukemia cells (HL-60) | Accumulation of acetylated histone H3 and histone H4. nih.gov | Contributes to apoptosis and inhibition of cell viability. nih.gov |
Impact on DNA Methylation Patterns
Isothiocyanates can exert significant influence over the epigenome, in part by modifying DNA methylation, a key process in gene regulation where methyl groups are added to DNA, typically silencing gene expression.
Research into various ITCs demonstrates their ability to alter aberrant DNA methylation patterns often observed in cancer cells. For instance, Phenylhexyl isothiocyanate (PHI) has been identified as a hypomethylating agent. nih.gov In myeloma cells, PHI was shown to induce hypomethylation of the promoter region of the p16 gene, a critical tumor suppressor. nih.gov This suggests that ITCs can reverse the epigenetic silencing of such protective genes.
Similarly, Phenethyl isothiocyanate (PEITC) has been shown to reduce CpG methylation in the promoter of the RASSF1A gene in prostate cancer cells. nih.gov This demethylation leads to the reactivation of the tumor suppressor gene. nih.gov The mechanism involves the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.govresearchgate.net By reversing promoter hypermethylation, ITCs can restore the expression of silenced tumor suppressor genes.
Table 1: Effects of Isothiocyanates on DNA Methylation
| Compound | Cell Line | Key Finding | Gene Target | Reference |
|---|---|---|---|---|
| Phenylhexyl isothiocyanate (PHI) | RPMI8226 (Myeloma) | Induces promoter hypomethylation | p16 | nih.gov |
Modulation of Histone Deacetylation and Acetylation
Alongside DNA methylation, histone modification is a critical component of epigenetic regulation. The acetylation and deacetylation of histones—proteins that package DNA into chromatin—play a pivotal role in controlling gene accessibility and expression. Isothiocyanates have been widely identified as inhibitors of histone deacetylase (HDAC) enzymes. wikipedia.org
By inhibiting HDACs, ITCs prevent the removal of acetyl groups from histones. This leads to histone hyperacetylation, which neutralizes the positive charge on histones, relaxing the chromatin structure and making DNA more accessible for transcription. wikipedia.org This mechanism can lead to the re-expression of genes that have been silenced.
Studies have shown that Phenylhexyl isothiocyanate (PHI) functions as an HDAC inhibitor, inducing histone H3 hyperacetylation in myeloma and leukemia cells. nih.gov Likewise, both benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been found to influence the acetylation status of histones H3 and H4 in malignant melanoma cells by modulating the expression of various histone acetyltransferases (HATs) and deacetylases (HDACs). researchgate.netnih.gov This dual function—acting as both a hypomethylating agent and an HDAC inhibitor—allows a single agent like PHI to potentially have a synergistic effect in reactivating tumor suppressor genes. nih.gov
Table 2: Modulation of Histone Acetylation by Isothiocyanates
| Compound | Cell Line | Effect | Key Target | Reference |
|---|---|---|---|---|
| Phenylhexyl isothiocyanate (PHI) | RPMI8226 (Myeloma) | Induces Histone H3 hyperacetylation | HDACs | nih.gov |
| Benzyl isothiocyanate (BITC) | Malignant Melanoma | Modulates acetylation of histones H3 & H4 | HATs/HDACs | researchgate.netnih.gov |
MicroRNA Expression Profiling
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by silencing messenger RNA (mRNA). nih.govnih.gov Dysregulation of miRNA expression is a hallmark of many diseases, including cancer. Isothiocyanates can modulate the expression profiles of miRNAs, thereby influencing broad cellular pathways.
For example, studies with phenethyl isothiocyanate (PEITC) have demonstrated its ability to alter miRNA expression. In mice exposed to environmental cigarette smoke, PEITC was able to modulate alterations in miRNA expression in the lung and liver. nih.gov This indicates that dietary components can influence miRNA profiles that are disrupted by carcinogens. nih.gov The regulation of miRNA by ITCs presents another layer of their complex mechanism of action, allowing for the fine-tuning of gene networks involved in cell fate and homeostasis. nih.gov
Impact on Cellular Homeostasis and Fate Pathways
Cell Cycle Progression Arrest Mechanisms (e.g., G0/G1, S, G2/M phases)
Isothiocyanates are potent inhibitors of cancer cell proliferation, frequently achieving this by inducing cell cycle arrest. This arrest prevents damaged cells from proceeding through the cell division cycle, providing an opportunity for DNA repair or, alternatively, for the induction of cell death.
A common target for ITCs is the G2/M checkpoint, which blocks entry into mitosis. medsci.org Benzyl isothiocyanate (BITC) has been shown to cause G2/M phase arrest in human pancreatic cancer cells. nih.gov This arrest is associated with the downregulation of key G2/M regulatory proteins, including Cyclin B1, Cdc2 (also known as CDK1), and Cdc25C. nih.gov The inhibition of Cdc2 kinase activity is a critical outcome of these changes. nih.gov Similarly, sulforaphane, another well-studied isothiocyanate, induces G2/M arrest in cervical cancer cells through the downregulation of Cyclin B1 and the upregulation of GADD45β proteins. mdpi.com
In some cellular contexts, arrest at other phases, such as G0/G1, has also been observed. Phenylhexyl isothiocyanate (PHI) was found to cause G1-phase arrest in myeloma cells. nih.gov The specific phase of arrest can depend on the type of isothiocyanate and the cancer cell line being studied.
Table 3: Isothiocyanate-Induced Cell Cycle Arrest
| Compound | Cell Line | Phase of Arrest | Key Molecular Events | Reference |
|---|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Capan-2 (Pancreatic) | G2/M | Downregulation of Cyclin B1, Cdc2, Cdc25C | nih.gov |
| Sulforaphane | HeLa (Cervical) | G2/M | Downregulation of Cyclin B1; Upregulation of GADD45β | mdpi.com |
Programmed Cell Death Induction (Apoptosis)
A primary mechanism by which isothiocyanates eliminate cancer cells is through the induction of apoptosis, or programmed cell death. This is a controlled, energy-dependent process that avoids the inflammatory response associated with necrosis. Numerous studies have confirmed that ITCs, including BITC and PEITC, are potent inducers of apoptosis in various cancer cell lines. phcog.comresearchgate.net
The induction of apoptosis by BITC in human gemcitabine-resistant pancreatic cancer cells and gastric adenocarcinoma cells has been well-documented. phcog.comnih.gov This process is often characterized by morphological changes such as cell shrinkage, DNA condensation, and the activation of a family of proteases called caspases. phcog.comnih.gov
Mitochondrial-Mediated Apoptosis
The intrinsic, or mitochondrial-mediated, pathway of apoptosis is a major route through which isothiocyanates exert their effects. capes.gov.brnih.gov This pathway is initiated by cellular stress, including the generation of reactive oxygen species (ROS), which is a common effect of ITC treatment. nih.govcapes.gov.br
The key events in mitochondrial-mediated apoptosis induced by ITCs include:
ROS Production: BITC treatment leads to the accumulation of intracellular ROS. nih.govcapes.gov.br This oxidative stress is a critical trigger for mitochondrial dysfunction.
Mitochondrial Dysfunction: ITCs can directly impact mitochondrial functions, leading to a reduction in the mitochondrial membrane potential (ΔΨm) and mitochondrial swelling. phcog.comcapes.gov.br
Regulation of Bcl-2 Family Proteins: ITCs alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment with BITC and PEITC often results in a decreased expression of Bcl-2, which favors apoptosis. researchgate.netnih.gov
Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govcapes.gov.br
Caspase Activation: In the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9. capes.gov.br Caspase-9 then proceeds to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates. phcog.comnih.govcapes.gov.br
Studies on BITC have demonstrated that it induces apoptosis in gastric and lung cancer cells through this caspase- and mitochondria-dependent pathway. nih.govnih.gov
Table 4: Key Proteins in Isothiocyanate-Induced Mitochondrial Apoptosis
| Protein Family | Pro-Apoptotic Players | Anti-Apoptotic Players | Effect of ITCs | Reference |
|---|---|---|---|---|
| Bcl-2 Family | Bax, Bak | Bcl-2, Bcl-xL | Decrease in Bcl-2 levels | researchgate.netnih.gov |
| Caspases | Caspase-9 (Initiator), Caspase-3 (Effector) | - | Activation of Caspase-9 and Caspase-3 | phcog.comnih.govcapes.gov.br |
Endoplasmic Reticulum Stress-Induced Apoptosis
The endoplasmic reticulum (ER) is a key organelle involved in protein folding and synthesis. When the ER's function is disrupted, a state of "ER stress" ensues, which can trigger apoptosis if the stress is prolonged or severe. Some studies suggest a link between compounds structurally related to this compound and the modulation of ER stress. For instance, 4-phenylbutyric acid (4-PBA), which shares the phenylbutyl backbone, has been shown to attenuate ER stress-mediated apoptosis in various models. nih.govnih.gov In the context of heatstroke-induced intestinal injury, 4-PBA was found to inhibit the PERK/eIF2α/ATF4/CHOP pathway, a key signaling cascade in ER stress-mediated apoptosis. nih.gov While this provides a conceptual framework, direct evidence for this compound inducing apoptosis via ER stress is still an area of active investigation.
Death Receptor Pathway Activation
The extrinsic pathway of apoptosis is initiated by the binding of death ligands to death receptors on the cell surface. Research on phenethyl isothiocyanate (PEITC), another structurally related isothiocyanate, has demonstrated its ability to upregulate death receptors 4 (DR4) and 5 (DR5). nih.govnih.gov This upregulation sensitizes cancer stem-like cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis. nih.govnih.gov In cervical cancer cells, PEITC has been shown to induce apoptosis through the activation of caspases, which are key executioners of apoptosis and can be activated by death receptor signaling. frontiersin.org These findings suggest that a potential mechanism of action for this compound could involve the activation of the death receptor pathway.
Autophagy Modulation
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. It plays a dual role in cancer, either promoting survival or contributing to cell death. Isothiocyanates have been shown to modulate autophagy in various cancer cells. nih.govnih.govencyclopedia.pub Studies on PEITC and sulforaphane indicate that these compounds can induce autophagy through the modulation of the AMPK-mTORC1-S6K1 signaling pathway. nih.gov This induction of autophagy can have protective effects against the accumulation of harmful protein aggregates, as seen in models of Huntington's disease. nih.gov The specific role of this compound in autophagy modulation is an emerging area of research, with the broader class of isothiocyanates suggesting its potential involvement in this pathway.
Inhibition of Cellular Proliferation
A hallmark of cancer is uncontrolled cellular proliferation. The ability to inhibit this process is a key characteristic of many anti-cancer agents. Research has shown that 4-phenylbutyl isothiocyanate (PBITC), a close structural analog of this compound, effectively inhibits the proliferation of human renal carcinoma cells in a concentration-dependent manner. aacrjournals.org Furthermore, PBITC was found to induce a cell cycle arrest at the G2/M phase, thereby halting the progression of cell division. aacrjournals.org Other isothiocyanates, such as 4-(methylthio)butyl isothiocyanate, have also been demonstrated to inhibit the proliferation of breast cancer cells. nih.gov These findings strongly suggest that inhibition of cellular proliferation is a key biological activity of this compound.
Table 1: Effect of 4-Phenylbutyl Isothiocyanate (PBITC) on Renal Carcinoma Cell Viability
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| 4-Phenylbutyl Isothiocyanate (PBITC) | Caki-1 (Human Renal Carcinoma) | 4.8 µM | aacrjournals.org |
| Phenethyl Isothiocyanate (PEITC) | Caki-1 (Human Renal Carcinoma) | 7.0 µM | aacrjournals.org |
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Several isothiocyanates have been shown to inhibit these processes. For instance, PEITC has been demonstrated to inhibit the migration and invasion of human gastric cancer cells and glioblastoma cells. nih.govrsc.org This inhibition is often associated with the suppression of signaling pathways such as MAPK and NF-κB, which are crucial for cell motility. nih.gov Isothiocyanates like benzyl isothiocyanate (BITC), PEITC, and sulforaphane have also been shown to block the invasion and migration of glioma cells by inhibiting the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix. nih.gov These collective findings on related isothiocyanates suggest that this compound likely possesses the ability to inhibit cell migration and invasion.
Anti-Angiogenic Effects via HIF-1α and VEGF Regulation
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is activated under low oxygen conditions (hypoxia) within tumors and drives the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). Studies on PEITC have shown that it can suppress the accumulation of HIF-1α during hypoxia and reduce the secretion of VEGF in various human cancer cell lines. nih.gov Similarly, 4-(methylthio)butyl isothiocyanate has been found to lower the expression of HIF-1α in a model of breast cancer. frontiersin.org The regulation of HIF-1α and VEGF is a critical mechanism for inhibiting angiogenesis, and the evidence from related isothiocyanates points towards a similar anti-angiogenic potential for this compound. nih.govdrugbank.com
Enzyme Modulation and Metabolic Pathway Interactions
Isothiocyanates are known to interact with various enzymes and metabolic pathways, particularly those involved in the detoxification of xenobiotics (foreign compounds). These interactions can have significant implications for carcinogenesis. The modulation of xenobiotic-metabolizing enzymes is a key mechanism by which isothiocyanates can exert their chemopreventive effects. nih.gov
Research on the structure-activity relationships of arylalkyl isothiocyanates has shown that compounds like PBITC can inhibit the oxidation of carcinogens such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). This inhibition is a result of their effects on cytochrome P450 enzymes, which are involved in the metabolic activation of many carcinogens. nih.gov Furthermore, isothiocyanates can also induce phase II detoxification enzymes, such as glutathione (B108866) S-transferases and quinone reductase, which are responsible for conjugating and eliminating harmful substances from the body. nih.govmdpi.com The ability of PBITC and other arylalkyl isothiocyanates to modulate these enzyme systems highlights a critical aspect of their biological activity and potential for disease prevention.
Phase I Detoxification Enzyme Inhibition (e.g., Cytochrome P450 enzymes)
Arylalkyl isothiocyanates are recognized as potent inhibitors of Phase I detoxification enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes are crucial for metabolizing xenobiotics, including procarcinogens, but their inhibition can prevent the activation of these harmful substances. Research on compounds structurally related to this compound demonstrates a clear structure-activity relationship.
Studies show that increasing the alkyl chain length of arylalkyl isothiocyanates generally enhances their inhibitory potency against CYP enzymes involved in carcinogen activation. For instance, 4-phenylbutyl isothiocyanate (PBITC), a close structural analog of this compound, and 6-phenylhexyl isothiocyanate (PHITC) are more potent inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) oxidation in mouse lung microsomes than the shorter-chain phenethyl isothiocyanate (PEITC). In vitro, PBITC and PHITC exhibit IC50 values for NNK oxidation in the range of 15-180 nM, which is significantly lower than that of PEITC (120-300 nM) and benzyl isothiocyanate (BITC) (500-1400 nM). This suggests that this compound likely acts as a powerful inhibitor of specific CYP enzymes, thereby blocking the metabolic activation of various carcinogens.
Inhibition of Cytochrome P450 Isoforms by Arylalkyl Isothiocyanates
| Isothiocyanate | CYP Isoform | Inhibition Type | IC50 / Ki Value (µM) |
|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | CYP1A2 | Competitive | Ki = 4.5 |
| Phenethyl isothiocyanate (PEITC) | CYP2B6 | Non-competitive | Ki = 1.5 |
| Phenethyl isothiocyanate (PEITC) | CYP2C9 | Non-competitive | Ki = 6.5 |
| Phenethyl isothiocyanate (PEITC) | CYP2E1 | Mechanism-based | Ki = 9.98 |
| 4-Phenylbutyl isothiocyanate (PBITC) | NNK Oxidation (lung microsomes) | - | IC50 = 0.015 - 0.18 |
Phase II Detoxification Enzyme Induction (e.g., GST, UGT, NQO1)
In contrast to their inhibitory effect on Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxification enzymes. These enzymes, including Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1), conjugate and facilitate the excretion of toxic and carcinogenic metabolites. This dual action of inhibiting procarcinogen activation and enhancing carcinogen detoxification is a hallmark of their chemopreventive activity.
A comparative study on various alkyl-aryl isothiocyanates revealed that their ability to induce GST and NQO1 varies with their chemical structure and the target tissue. In rat bladder NBT-II cells, 4-phenylbutyl isothiocyanate (a close analog) was among the most active inducers of NQO1. At a concentration of 7.5 μM, 4-phenylbutyl ITC induced NQO1 activity by approximately 2.5-fold over control levels. In vivo studies in rats showed that PEITC was a more effective inducer of liver NQO1 activity than BITC, PBITC, or PHITC, causing a 3.3-fold increase. This induction of Phase II enzymes enhances the cellular capacity to neutralize and eliminate harmful electrophiles and reactive oxygen species.
Induction of Phase II Enzymes by Arylalkyl Isothiocyanates in Rat Bladder NBT-II Cells
| Compound | Concentration (µM) | GST Induction (Fold Change) | NQO1 Induction (Fold Change) |
|---|---|---|---|
| Benzyl ITC | 7.5 | ~1.3 | ~2.4 |
| Phenethyl ITC | 7.5 | ~1.2 | ~2.2 |
| 3-Phenylpropyl ITC | 7.5 | ~1.4 | ~2.6 |
| 4-Phenylbutyl ITC | 7.5 | ~1.2 | ~2.5 |
Interactions with Other Metabolizing Enzymes (e.g., N-Acylethanolamine Acid Amidase)
Recent research has expanded the scope of isothiocyanate interactions to include enzymes involved in lipid signaling, such as N-Acylethanolamine Acid Amidase (NAAA). NAAA is a cysteine hydrolase that degrades the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA can therefore potentiate the beneficial effects of endogenous PEA.
Reactive Oxygen Species Generation and Antioxidant Defense Systems
The interaction of this compound with cellular redox systems is complex, involving both the generation of reactive oxygen species (ROS) and the upregulation of antioxidant defenses. This dual role allows it to selectively induce cell death in cancer cells while protecting normal cells from oxidative damage.
Direct Antioxidant Activity
While the primary antioxidant mechanism of isothiocyanates is indirect, some studies suggest they possess direct radical-scavenging capabilities. Theoretical studies on the HO•-radical scavenging activity of compounds including 2-phenylethyl isothiocyanate (PEITC) showed high reaction rate constants, primarily through a radical adduct formation mechanism. Another study found that moringa isothiocyanates, which contain a benzyl group, exhibited a higher direct antioxidant capacity in an Oxygen Radical Absorbance Capacity (ORAC) assay than the well-known isothiocyanate sulforaphane. nih.gov However, this direct activity is generally considered modest compared to classic phenolic antioxidants. nih.gov The main contribution of this compound to cellular antioxidant defense is therefore likely mediated through indirect mechanisms.
Indirect Antioxidant Mechanism through Nrf2 Pathway
The most significant antioxidant effect of isothiocyanates is mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and Phase II detoxification enzymes, collectively known as the "Nrf2-antioxidant response element (ARE)" system.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, including this compound, are electrophiles that can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to ARE sequences in the promoter regions of its target genes, initiating their transcription. This leads to an increased synthesis of protective proteins such as heme oxygenase-1 (HO-1), NQO1, and GSTs, bolstering the cell's ability to counteract oxidative and electrophilic stress. This Nrf2-mediated mechanism is central to the chemopreventive and cytoprotective effects of isothiocyanates.
Anti-Inflammatory Modulatory Pathways
Chronic inflammation is a key driver of many diseases, and isothiocyanates have demonstrated significant anti-inflammatory properties. The mechanisms are multifaceted and often linked to the Nrf2 and nuclear factor-kappa B (NF-κB) signaling pathways, which have a well-established antagonistic crosstalk.
Studies on benzyl isothiocyanate (BITC) show that it can dose-dependently reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This suppression occurs at the transcriptional level. BITC achieves this by inhibiting the NF-κB pathway, a master regulator of inflammation. It prevents the degradation of the NF-κB inhibitor, IκBα, thereby blocking the nuclear translocation of the active p65 subunit of NF-κB and preventing the transcription of pro-inflammatory genes. nih.gov Furthermore, BITC has been shown to inhibit superoxide (B77818) generation in inflammatory leukocytes with an IC50 value of approximately 10 µM. oup.com Given its structural similarity, this compound is expected to exert comparable anti-inflammatory effects by modulating these key signaling pathways, thereby reducing the expression of inflammatory mediators.
Modulation of Inflammatory Markers by Benzyl Isothiocyanate (BITC)
| Marker | Effect | Mechanism |
|---|---|---|
| TNF-α, IL-1β, IL-6 | Dose-dependent reduction in secretion and mRNA levels | Inhibition of NF-κB signaling |
| Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Reduced production | Downregulation of iNOS and COX-2 expression |
| Superoxide Generation | Inhibition (IC50 ≈ 10 µM) | Inhibition of NADPH oxidase |
| NF-κB p65 subunit | Inhibition of nuclear translocation | Prevention of IκBα degradation |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the molecular and cellular mechanisms of action of This compound for the topics outlined. Research detailing its effects on pro-inflammatory cytokine production, inflammatory enzyme expression, matrix metalloproteinase activity, and its antimicrobial action mechanisms is not available in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Information available for other related isothiocyanate compounds, such as benzyl isothiocyanate (BITC) or phenethyl isothiocyanate (PEITC), cannot be used as it would violate the explicit instructions to focus exclusively on this compound.
Preclinical Investigations of 4 Phenylbenzyl Isothiocyanate
In Vitro Cellular Model Systems
Comprehensive studies detailing the use of 4-Phenylbenzyl isothiocyanate in in vitro cellular models are not widely available. The following sections reflect the general methodologies used for related compounds, which would be applicable to future investigations of this compound.
Cell Line Selection and Experimental Design
Information regarding specific cell lines used to evaluate this compound is not presently available in the reviewed literature. For related isothiocyanates, a common approach involves selecting a panel of cancer cell lines representing different tumor types to assess the compound's spectrum of activity. The experimental design typically involves exposing these cell lines to a range of concentrations of the test compound over specific time courses.
Assessment of Cellular Viability and Growth Dynamics
There is a lack of specific data on the effects of this compound on cellular viability and growth dynamics. Standard assays that would be employed for such an assessment include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and direct cell counting methods using trypan blue exclusion to differentiate between live and dead cells.
Mechanistic Studies in Specific Cell Types
Detailed mechanistic studies on how this compound may act on specific cell types have not been published. Research on other isothiocyanates suggests that potential mechanisms to be investigated would include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
In Vivo Animal Model Systems
Specific in vivo studies using animal models to evaluate the efficacy and effects of this compound are not found in the available scientific literature. The sections below describe the conventional approaches used in the preclinical assessment of similar compounds.
Model Selection and Experimental Design Considerations
No animal models have been specifically reported for the study of this compound. The selection of an appropriate animal model would depend on the cancer type being investigated. Common models include xenograft models, where human cancer cells are implanted into immunocompromised mice, and genetically engineered mouse models that spontaneously develop tumors.
Histopathological and Biomarker Analyses in Animal Tissues
As there are no reported in vivo studies, there is no information on the histopathological and biomarker analyses of tissues from animals treated with this compound. Such analyses are crucial for understanding the compound's effect on tumor tissue and potential impact on other organs. Histopathology would involve the microscopic examination of tissue sections to identify changes in cell morphology and tissue architecture. Biomarker analysis would focus on measuring the levels of specific molecules that indicate a biological state or response to the treatment.
Systemic Effects and Pathway Regulation in Animal Models
The systemic effects of this compound (4-PB-ITC) and its regulation of cellular pathways in animal models are primarily understood through studies of structurally similar isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC). These compounds have demonstrated significant activity in modulating enzymes involved in carcinogen metabolism and activating key protective signaling pathways.
A primary mechanism by which isothiocyanates are believed to exert their chemopreventive effects is through the modulation of phase I and phase II xenobiotic-metabolizing enzymes. nih.gov Phase I enzymes, such as certain cytochrome P450 (CYP) enzymes, can activate pro-carcinogens into their ultimate carcinogenic forms. nih.gov Conversely, phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), are primarily involved in the detoxification and elimination of carcinogens. nih.govmdpi.com
In animal models, particularly A/J mice which are susceptible to lung carcinogenesis, isothiocyanates have been shown to influence the activity of these enzymes. For instance, BITC has been observed to inhibit the metabolic activation of benzo[a]pyrene (B130552) (B[a]P), a common tobacco carcinogen, thereby reducing the formation of DNA adducts that can initiate cancer. nih.gov Studies with BITC and PEITC in A/J mice have shown that these compounds can inhibit the formation of B[a]P-7,8-diol, a key step in its metabolic activation. nih.gov
A critical signaling pathway regulated by isothiocyanates is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes, including phase II enzymes like NQO1 and GSTs. nih.govdoaj.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of inducers like isothiocyanates, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of its target genes. doaj.org This induction of the Nrf2-dependent antioxidant response is a key mechanism by which isothiocyanates are thought to protect against oxidative stress and carcinogenesis. nih.gov Studies with other isothiocyanates have demonstrated their ability to activate the Nrf2 pathway, leading to enhanced expression of protective enzymes. nih.gov
| Compound | Animal Model | Key Systemic Effect | Pathway Regulation |
| Benzyl isothiocyanate (BITC) | A/J Mice | Inhibition of benzo[a]pyrene (B[a]P) metabolic activation | Inhibition of Phase I enzymes (Cytochrome P450) |
| Phenethyl isothiocyanate (PEITC) | A/J Mice | Inhibition of B[a]P metabolic activation | Inhibition of Phase I enzymes (Cytochrome P450) |
| Isothiocyanates (general) | Rodent models | Induction of detoxifying enzymes | Activation of Nrf2-ARE pathway |
Investigation in Disease-Relevant Preclinical Models (mechanistic focus, not therapeutic efficacy)
The investigation of this compound and its analogs in disease-relevant preclinical models, particularly in the context of lung cancer, has provided mechanistic insights into their chemopreventive actions. The A/J mouse model, which readily develops lung tumors when exposed to carcinogens like benzo[a]pyrene (B[a]P), has been instrumental in these studies.
Research focusing on BITC, a close structural analog of 4-PB-ITC, has demonstrated its ability to inhibit lung tumorigenesis induced by B[a]P in A/J mice. nih.gov The underlying mechanism is believed to be the inhibition of the metabolic activation of B[a]P. Specifically, BITC was found to reduce the formation of BPDE-DNA adducts in the lungs of these mice. nih.gov DNA adducts are a form of DNA damage that, if not repaired, can lead to mutations and the initiation of cancer. By inhibiting the enzymes responsible for converting B[a]P into its DNA-damaging form, BITC effectively blocks a critical step in carcinogenesis.
Further mechanistic studies have explored the differential effects of various isothiocyanates. For example, while both BITC and PEITC inhibit the formation of some B[a]P metabolites, their effects can differ over time, suggesting complex regulatory actions on metabolic enzymes. nih.gov The ability of BITC to more strongly inhibit the conversion of B[a]P-7,8-diol to mutagens compared to PEITC in mouse liver microsomes highlights the structural nuances that can influence biological activity. nih.gov
The phenylhexyl isothiocyanate (PHI), another related compound, has been studied in xenograft models of human leukemia. nih.gov In this model, PHI was shown to inhibit tumor growth by down-regulating cyclin expression and retinoblastoma (Rb) protein phosphorylation, leading to cell cycle arrest. nih.gov Furthermore, PHI induced apoptosis selectively in tumor cells, indicating a targeted effect on rapidly proliferating cells. nih.gov While this is a different cancer model, it provides insights into the broader anti-cancer mechanisms of isothiocyanates that could be relevant to the actions of 4-PB-ITC.
These preclinical investigations underscore the importance of isothiocyanates in modulating key processes involved in carcinogenesis, including carcinogen metabolism, DNA adduct formation, cell cycle control, and apoptosis.
| Preclinical Model | Compound Investigated | Mechanistic Finding |
| A/J Mouse Lung Carcinogenesis Model | Benzyl isothiocyanate (BITC) | Inhibition of B[a]P-induced lung tumorigenesis through reduced formation of BPDE-DNA adducts. nih.gov |
| Human Leukemia Xenograft in Mice | Phenylhexyl isothiocyanate (PHI) | Inhibition of tumor growth via downregulation of cyclin expression, reduced Rb phosphorylation, and induction of apoptosis. nih.gov |
| Mouse Liver and Lung Microsomes | Benzyl isothiocyanate (BITC) & Phenethyl isothiocyanate (PEITC) | Inhibition of the metabolic activation of B[a]P, with BITC showing stronger inhibition of the conversion of B[a]P-7,8-diol to mutagens. nih.gov |
Metabolic Fate and Biotransformation of 4 Phenylbenzyl Isothiocyanate
Absorption and Distribution Studies in Preclinical Models
Following absorption, the distribution of ITCs and their metabolites is observed in various tissues. In a study involving F344 rats dosed with phenethyl isothiocyanate (PEITC), a related aromatic ITC, the highest concentrations of the compound and its metabolites were found in the target organ, the lungs, as well as the liver. nih.gov Another study in mice identified the highest concentrations of the ITC sulforaphane (B1684495) and its metabolic conjugates in the small intestine, prostate, and kidney. nih.gov This suggests that 4-Phenylbenzyl isothiocyanate would likely be distributed to key metabolic organs like the liver and kidneys, as well as potential target tissues.
Enzymatic Conjugation Pathways (e.g., Glutathione (B108866) Conjugation)
The initial and most critical step in the biotransformation of isothiocyanates is conjugation with the endogenous antioxidant glutathione (GSH). aacrjournals.orgnih.gov This reaction can occur non-enzymatically but is significantly accelerated by glutathione S-transferase (GST) enzymes. nih.govjohnshopkins.edu The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is attacked by the nucleophilic thiol group of GSH, forming a dithiocarbamate (B8719985) conjugate. oregonstate.edu
This enzymatic conjugation is a key detoxification reaction, converting the reactive ITC into a more water-soluble and biologically inert form, priming it for elimination. aacrjournals.org Studies comparing several ITCs have shown that the conjugation of benzyl (B1604629) isothiocyanate (BITC) is particularly rapid. nih.govjohnshopkins.edu Research on cloned human GSTs identified GSTP1-1 and GSTM1-1 as the most efficient catalysts for this process, while GSTA1-1 was less efficient and GSTM2-2 was the least efficient. nih.gov The high efficiency of these enzymes underscores their vital role in the metabolic processing of ITCs in humans. nih.govjohnshopkins.edu While the conjugation is technically reversible, the reverse reaction is slow and inhibited by high intracellular GSH concentrations, making it of limited physiological importance. nih.govjohnshopkins.edu
Excretion and Elimination Pathways
The mercapturic acid pathway is the major route for the metabolism and excretion of virtually all isothiocyanates. oregonstate.eduaacrjournals.orgresearchgate.net This multi-step process begins with the initial glutathione conjugation in the liver. oregonstate.edu The resulting ITC-GSH conjugate then undergoes sequential enzymatic cleavage:
The glutamyl moiety is removed by γ-glutamyltransferase.
The glycine (B1666218) residue is cleaved by a dipeptidase, yielding the ITC-cysteine conjugate. nih.gov
Finally, the cysteine conjugate undergoes N-acetylation by N-acetyltransferase to form the terminal N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid. aacrjournals.orgnih.gov
This final metabolite is highly water-soluble and is readily transported to the kidneys for active secretion into the urine. researchgate.net Studies in both humans and rats have confirmed that the mercapturic acid derivative is the major urinary metabolite after exposure to ITCs like BITC. researchgate.netnih.gov In one human study, an average of 53.7% of an administered dose of BITC was excreted renally as its NAC conjugate. nih.govsigmaaldrich.com The excretion is typically rapid, with peak concentrations appearing in the urine 2 to 6 hours after administration and the process being largely complete within 12 hours. nih.gov
Table 1: Urinary Excretion of Benzyl Isothiocyanate (BITC) as N-Acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine Metabolite in Humans
| Parameter | Value | Source |
|---|---|---|
| Average % of Dose Excreted | 53.7% | nih.gov, sigmaaldrich.com |
| Time to Peak Concentration | 2-6 hours | nih.gov |
| Duration of Excretion | 10-12 hours | nih.gov |
While the mercapturic acid pathway is dominant, alternative metabolic routes have been observed in some preclinical models. In a study involving guinea pigs and rabbits, oral administration of benzyl isothiocyanate resulted in the N-acetylcysteine conjugate being only a minor metabolite. nih.gov The major metabolite isolated from the urine was identified as a cyclic mercaptopyruvate conjugate, 4-hydroxy-4-carboxy-3-benzylthiazolidin-2-thione. nih.gov This suggests that in these species, the intermediate ITC-cysteine conjugate predominantly undergoes transamination rather than N-acetylation, leading to a different excretion product. nih.gov
Enterohepatic Recirculation Phenomena
Enterohepatic circulation is a process where substances are excreted by the liver into the bile, pass into the small intestine, and are then reabsorbed back into the portal circulation to return to the liver. wikipedia.org This recycling mechanism can prolong the half-life of a compound in the body. researchgate.net The process often involves the biliary excretion of a drug conjugate, such as a glucuronide, which can then be hydrolyzed by intestinal bacteria, releasing the parent drug for reabsorption. wikipedia.orgresearchgate.net
While this phenomenon is well-documented for many xenobiotics, specific research confirming or quantifying the enterohepatic recirculation of this compound or its metabolites is not available in the reviewed literature. In principle, ITC conjugates excreted in the bile could be subject to this process. If the conjugates were hydrolyzed in the intestine, the parent ITC could be reabsorbed, potentially extending its biological activity before it is eventually metabolized again in the liver and cleared by the kidneys. However, without direct experimental evidence, the significance of this pathway for this compound remains speculative.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 4-(methylthio)butyl isothiocyanate | 4-MTBITC |
| Allyl isothiocyanate | AITC |
| Benzyl isothiocyanate | BITC |
| Glutathione | GSH |
| N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine | NAC-BITC |
| N-acetylcysteine | NAC |
| Phenethyl isothiocyanate | PEITC |
| Sulforaphane |
Analytical Methodologies for 4 Phenylbenzyl Isothiocyanate
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of isothiocyanates, providing the necessary separation from other components in a sample matrix. The choice of technique often depends on the volatility and thermal stability of the analyte. The major chromatographic techniques used for the qualitative and quantitative analysis of isothiocyanates are high-performance liquid chromatography and gas chromatography, which can be coupled with mass spectrometry detection mdpi.com.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of many isothiocyanates, particularly those that are less volatile or prone to thermal degradation. Phenyl isothiocyanate (PITC), a structurally related compound, is widely used as a derivatizing reagent for amino acid analysis by HPLC, highlighting the suitability of HPLC for this class of compounds sigmaaldrich.comnih.gov.
For quantitative analysis, reversed-phase HPLC is commonly employed. A typical setup for a structurally similar compound, benzyl (B1604629) isothiocyanate (BITC), uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water nih.govresearchgate.net. Detection is often achieved using a UV-Visible detector, as the isothiocyanate group and aromatic rings act as chromophores nih.gov.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed Phase C18 (250 mm × 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile:Water (1:1 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV-Visible Detector at 190 nm | researchgate.net |
| Retention Time | ~9.3 minutes | nih.gov |
Gas Chromatography (GC) is an excellent separation technique for volatile organic compounds and is well-suited for the analysis of many isothiocyanates mdpi.com. The coupling of GC with a mass spectrometer (GC-MS) is particularly powerful for both quantification and identification nih.gov.
When analyzing isothiocyanates by GC, careful consideration must be given to the injection temperature, as some of these compounds can be thermolabile mdpi.com. For instance, analysis of benzyl isothiocyanate has been successfully performed using a capillary column with a programmed temperature gradient to ensure efficient separation and prevent degradation researchgate.net.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Bruker 430 GC or Shimadzu GCMS-QP2010 Ultra | researchgate.netrsc.org |
| Column | FactorFourTM VF-5 ms (B15284909) or DB-5 (30 m × 0.25 mm × 0.25 µm) | researchgate.netrsc.org |
| Carrier Gas | Helium | researchgate.net |
| Temperature Program | Example: 60°C to 200°C at 2.0°C/min | researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | rsc.org |
Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes. This technique, especially when coupled with tandem mass spectrometry (UHPLC-MS/MS), is highly effective for determining isothiocyanates in complex matrices mdpi.com. For example, UHPLC coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) has been used for the determination of isothiocyanates like sulforaphane (B1684495) and iberin (B1674146) in vegetables mdpi.com. Given its enhanced separation efficiency, UHPLC is a suitable and powerful method for the analysis of 4-Phenylbenzyl isothiocyanate.
Spectrometric Techniques for Identification and Characterization
While chromatography separates the components of a mixture, spectrometric techniques are required to identify and characterize the individual compounds, such as this compound.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides definitive identification of the eluted compounds mdpi.comnih.gov. The molecular weight of Phenyl isothiocyanate is 135.19 g/mol , and its GC-MS analysis shows a top peak at an m/z of 135, corresponding to the molecular ion nih.gov. For this compound, a similar molecular ion peak would be expected at its corresponding molecular weight.
Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the identity of a compound and for quantifying it with high selectivity and sensitivity in complex samples researchgate.netnih.govnih.gov.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H5NS | nih.gov |
| Molecular Weight | 135.19 g/mol | nih.gov |
| GC-MS Top Peak (m/z) | 135 | nih.gov |
| MS/MS Precursor Ion ( [M+H]+ ) | 136.0215 | nih.gov |
UV-Visible Spectroscopy measures the absorption of ultraviolet or visible light by a compound. The isothiocyanate functional group (-N=C=S) and the aromatic rings in this compound constitute a chromophore that absorbs light in the UV region. This property is the basis for its detection in HPLC using a UV detector nih.gov.
Different isothiocyanates exhibit absorption maxima at various wavelengths. For example, allyl isothiocyanate shows a maximum absorption at 240 nm in neutral and acidic solutions researchgate.net. The specific absorption maximum for this compound would be influenced by its extended aromatic system. The solvent used can also affect the absorption maximum (λmax) biointerfaceresearch.com. In practice, a full UV-Vis spectrum can be recorded to determine the optimal wavelength for quantification, which enhances the sensitivity and selectivity of the analysis.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenyl isothiocyanate (PITC) |
| Benzyl isothiocyanate (BITC) |
| Acetonitrile |
| Water |
| Helium |
| Sulforaphane |
| Iberin |
| Allyl isothiocyanate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including this compound. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its structural components: a biphenyl (B1667301) group and a benzyl isothiocyanate moiety.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons of the two phenyl rings. The benzylic methylene (B1212753) protons (-CH₂-NCS) would likely appear as a singlet in the range of δ 4.7-5.0 ppm, based on data from similar structures like benzyl isothiocyanate. The aromatic protons on the two phenyl rings would produce a complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. A significant challenge in the ¹³C NMR analysis of isothiocyanates is the characteristic broadness or "near-silence" of the isothiocyanate carbon (-N=C=S) signal. nih.govglaserchemgroup.comresearchgate.net This phenomenon is attributed to the structural flexibility and conformational dynamics around the C-N=C=S bond angles. nih.govglaserchemgroup.comresearchgate.net Despite this, the signal for the -N=C=S carbon is generally expected to appear in the range of δ 130-135 ppm. glaserchemgroup.com Other signals, such as the benzylic carbon (-CH₂) and the aromatic carbons, would be more readily observable.
Table 1: Predicted NMR Chemical Shifts for this compound
| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| Benzylic Methylene (-CH₂NCS) | ¹H | ~4.8 | Expected as a singlet. Based on benzyl isothiocyanate data. chemicalbook.com |
| Aromatic Protons (-C₆H₄C₆H₅) | ¹H | ~7.2 - 7.6 | Complex multiplet pattern. |
| Benzylic Methylene (-C H₂NCS) | ¹³C | ~45 - 55 | Based on typical benzylic carbon shifts. pdx.edu |
| Aromatic Carbons (-C ₆H₄C ₆H₅) | ¹³C | ~125 - 145 | Multiple signals expected for the biphenyl system. |
| Isothiocyanate (-N=C =S) | ¹³C | ~130 - 135 | Signal is often very broad and difficult to detect ("near-silent"). nih.govglaserchemgroup.comresearchgate.net |
Derivatization Strategies for Enhanced Detection and Stability
Isothiocyanates are reactive and often unstable molecules, which can complicate their analysis, particularly in complex matrices. researchgate.netsci-hub.box Derivatization is a common strategy to convert the analyte into a more stable and easily detectable form prior to chromatographic analysis.
The reaction of isothiocyanates with thiol-containing molecules is a well-established method for their stabilization and quantification. N-Acetyl-L-cysteine (NAC) is frequently used as a derivatizing agent, reacting with the electrophilic carbon of the isothiocyanate group to form a stable dithiocarbamate (B8719985) conjugate (specifically, an N-acetyl-S-(N-thiocarbamoyl)-L-cysteine adduct). mostwiedzy.plnih.govresearchgate.netresearchgate.net This process enhances the stability of the analyte and introduces a chromophore, facilitating detection by HPLC with UV or mass spectrometry (MS) detectors. mostwiedzy.plnih.govresearchgate.net
The derivatization reaction is typically carried out under mild, slightly alkaline conditions. The optimization of this reaction involves several key parameters.
Table 2: Typical Optimized Conditions for NAC Derivatization of Isothiocyanates
| Parameter | Condition | Rationale |
| Reagents | 0.2 M N-Acetyl-L-cysteine (NAC), 0.2 M Sodium Bicarbonate (NaHCO₃) in water | NAC provides the nucleophilic thiol group. NaHCO₃ creates the necessary alkaline pH to facilitate the reaction. mostwiedzy.plnih.govresearchgate.net |
| Solvent | Isopropanolic eluate from sample extraction mixed 1:1 (v/v) with aqueous derivatizing reagent | Isopropanol is often used in the solid-phase extraction (SPE) of isothiocyanates and is a suitable medium for the reaction. mostwiedzy.pl |
| Temperature | 50 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without degrading the analyte. mostwiedzy.plnih.govresearchgate.net |
| Reaction Time | 1 hour | Ensures the derivatization reaction proceeds to completion for accurate quantification. mostwiedzy.plnih.govresearchgate.net |
The resulting stable NAC conjugates can then be readily analyzed using reverse-phase HPLC, with detection limits often in the nanomolar range. nih.gov
Phenyl isothiocyanate (PITC), also known as Edman's reagent, is a well-known derivatizing agent in bioanalysis. sigmaaldrich.comrsc.org However, its primary application is for the derivatization of primary and secondary amines, not other isothiocyanates. sigmaaldrich.comrsc.org PITC reacts with amino groups to form stable phenylthiourea (B91264) (PTU) or phenylthiocarbamyl (PTC) derivatives. rsc.org This reaction is fundamental to amino acid analysis and peptide sequencing.
In the context of analyzing complex biological samples where this compound might be present, PITC could be employed to analyze co-existing amine-containing metabolites. The derivatization enhances the UV absorbance and improves the chromatographic properties of these amines, allowing for their sensitive detection by HPLC-UV at 254 nm or by mass spectrometry. rsc.orgnih.gov While not a direct method for analyzing this compound itself, this methodology is a key strategy in the broader field of metabolomics. nih.gov The derivatization with PITC can introduce analytical challenges, such as matrix effects and the need to remove excess reagent, but it significantly improves the ionization and chromatographic separation of many amine-containing compounds. nih.gov
Bioanalytical Method Development for Biological Matrices
The quantification of this compound and its metabolites in biological matrices such as plasma or urine is essential for pharmacokinetic studies. This requires the development of robust and sensitive bioanalytical methods, typically utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.govjchps.com
Developing a bioanalytical method for an isothiocyanate involves several critical steps, from sample collection and preparation to chromatographic separation and detection. jchps.comresolvemass.ca Given the reactivity and potential instability of isothiocyanates, sample handling is paramount. nih.gov For instance, methods developed for phenethyl isothiocyanate (PEITC) have utilized low temperatures and acidification to minimize degradation during sample collection and processing. nih.gov
Sample preparation aims to extract the analyte from the complex biological matrix and remove interfering substances like proteins. nih.gov A common and straightforward approach is protein precipitation, where a cold organic solvent such as acetonitrile is added to the plasma sample to denature and precipitate proteins, leaving the analyte in the supernatant for analysis. researchgate.netnih.gov
The prepared sample is then analyzed by LC-MS/MS. This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of analytes often found in biological samples. jchps.comresolvemass.ca
Table 3: Key Parameters in a Typical Bioanalytical LC-MS/MS Method for Isothiocyanates
| Parameter | Example Condition | Purpose |
| Sample Preparation | Protein Precipitation with Acetonitrile | Removes proteins and other macromolecules that interfere with analysis. nih.gov |
| Chromatography Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 5 µm) | Separates the analyte of interest from other components in the sample extract based on polarity. nih.gov |
| Mobile Phase | Methanol or Acetonitrile with water (often with a modifier like formic acid) | Elutes the analyte from the column. Modifiers can improve peak shape and ionization efficiency. nih.gov |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | Ionizes the analyte for detection by the mass spectrometer. APCI has been found to be suitable for some isothiocyanates. nih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. |
| Internal Standard | A structurally similar compound (e.g., 1-phenylpropyl isothiocyanate for PEITC analysis) | Used to correct for variations in sample processing and instrument response, ensuring accurate quantification. nih.gov |
| Linear Range | e.g., 5.00-250 ng/mL | The concentration range over which the method is shown to be accurate, precise, and linear. nih.gov |
The validation of such a bioanalytical method involves assessing parameters like linearity, accuracy, precision, selectivity, and stability to ensure the data generated is reliable and reproducible for its intended use. jchps.comcigb.edu.cu
Structure Activity Relationship Sar Studies of 4 Phenylbenzyl Isothiocyanate Derivatives
Influence of Side Chain Modifications on Biological Activity
The side chain of isothiocyanate (ITC) compounds plays a significant role in determining their biological potency. For arylalkyl isothiocyanates, a class that includes 4-Phenylbenzyl isothiocyanate, modifications to the alkyl chain length and the aromatic rings can significantly impact their anticancer activities.
Research on various arylalkyl isothiocyanates has demonstrated that the length of the alkyl chain connecting the phenyl group and the isothiocyanate moiety is a critical determinant of activity. Studies have shown that increasing the alkyl chain length can lead to increased lipophilicity, which may enhance the compound's ability to cross cell membranes. For instance, in a study comparing arylalkyl isothiocyanates, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) showed greater inhibitory effects on lung tumorigenesis compared to benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) nih.gov. This suggests that a longer alkyl chain can enhance biological activity.
The potency of arylalkyl isothiocyanates as inhibitors of certain metabolic enzymes also varies with the side chain length. For example, in vitro studies showed that PBITC and PHITC were more potent inhibitors of NNK oxidation in mouse lung microsomes than PEITC and BITC, with IC50 values in the range of 15-180 nM for PBITC and PHITC, compared to 120-300 nM for PEITC and 500-1400 nM for BITC nih.gov.
Furthermore, the substitution pattern on the phenyl ring of the benzyl group can influence activity. While specific data on this compound is limited, studies on related compounds like 4-hydroxybenzyl isothiocyanate (4-HBITC) have highlighted the importance of substitutions on the benzyl ring nih.gov. The presence and position of substituents can affect the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.
Role of the Isothiocyanate Functional Group
The isothiocyanate (-N=C=S) functional group is the cornerstone of the biological activity of these compounds. It is a highly electrophilic moiety, meaning it is readily attacked by nucleophiles. This reactivity is central to its mechanism of action, which often involves covalent modification of cellular proteins.
The primary mechanism by which isothiocyanates exert their biological effects is through conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs) nih.govmdpi.com. This process is a key step in their metabolism and excretion. However, the electrophilic nature of the isothiocyanate group also allows it to react with sulfhydryl groups (-SH) on cysteine residues of various proteins, leading to the formation of dithiocarbamates. This covalent modification can alter the function of key cellular proteins involved in processes like cell cycle regulation, apoptosis, and inflammation nih.gov.
The functional similarity among different isothiocyanates arises from this reactive -N=C=S group mdpi.com. While the side chain modulates the potency and selectivity, the isothiocyanate group is the reactive warhead responsible for the biological effect. The central carbon atom of the -N=C=S group is the primary site of nucleophilic attack.
Studies comparing isothiocyanates with their isoselenocyanate (ISC) analogs, where sulfur is replaced by selenium, have shown that ISCs can be more potent cytotoxic agents nih.gov. This suggests that while the core functional group is essential, its atomic composition can also fine-tune the reactivity and biological activity.
Stereochemical Considerations and Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles nih.govresearchgate.net.
For a molecule like this compound, chirality could be introduced by substitution on the benzylic carbon or by the presence of a chiral center in a modified side chain. Although specific stereochemical studies on this compound were not found, the principles of stereochemistry in drug action are well-established. Different enantiomers of a chiral drug can interact differently with chiral biological targets such as enzymes and receptors nih.gov.
This differential interaction can lead to one enantiomer being significantly more active than the other. For instance, in a study on other chiral compounds, only specific isomers displayed significant biological activity, suggesting that uptake and target interaction can be stereoselective nih.govresearchgate.net. If derivatives of this compound were to be developed as therapeutic agents, a thorough investigation of their stereochemical properties would be essential to identify the most potent and safest isomer.
The synthesis of enantiomerically pure compounds is often a critical step in drug development to avoid the potential for "isomeric ballast," where an inactive or less active isomer might contribute to side effects or a less favorable pharmacokinetic profile.
Computational Modeling and Predictive Studies in SAR
Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, has become an indispensable tool in modern drug discovery for predicting the biological activity of chemical compounds based on their molecular structures nih.govnih.gov. These in silico methods can significantly accelerate the drug development process by prioritizing the synthesis and testing of the most promising candidates.
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For this compound derivatives, a QSAR study would involve generating a dataset of analogues with known biological activities and then using computational methods to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with this activity.
These models can help to:
Predict the activity of novel, unsynthesized compounds.
Provide insights into the mechanism of action by identifying the structural features that are important for binding to a biological target.
Guide the design of more potent and selective analogues.
While specific QSAR studies for this compound were not identified in the search, the principles of QSAR are broadly applicable. Such studies would typically involve calculating a range of molecular descriptors for a series of this compound derivatives and then using statistical methods to build a predictive model.
Future Research Directions and Translational Perspectives for 4 Phenylbenzyl Isothiocyanate
Q & A
Q. What are the established methods for synthesizing 4-phenylbenzyl isothiocyanate, and how do reaction conditions influence yield?
Synthesis typically involves converting primary amines or thiocarbamides to isothiocyanates. For example, thiocarbanilide derivatives can react with phosphorus pentoxide or dilute sulfuric acid under controlled temperatures (60–80°C) to form isothiocyanates . Alternative routes include using ammonium dithiocarbamates with metal sulfates (e.g., copper or zinc sulfate) or ethyl chlorocarbonate, which require inert atmospheres to prevent hydrolysis . Yield optimization depends on stoichiometric ratios, catalyst selection (e.g., CuSO₄ for faster kinetics), and solvent polarity (e.g., dichloromethane vs. DMF) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological validation includes:
- FT-IR : Confirm the thiocarbonyl (C=S) stretch at ~1200–1250 cm⁻¹ and isothiocyanate (-NCS) peak at ~2050–2150 cm⁻¹ .
- NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and benzylic CH₂ protons (δ 4.5–5.0 ppm). ¹³C NMR detects the isothiocyanate carbon at ~130–135 ppm .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS to detect [M+H]⁺ ions, ensuring >95% purity .
Advanced Research Questions
Q. What experimental design strategies are effective for optimizing derivatization protocols involving this compound?
Employ factorial design to screen critical parameters (e.g., pH, temperature, reagent molar ratios) and central composite design for response surface modeling. For example, in histamine derivatization studies, optimal conditions were identified at pH 6.9, 28 µL triethylamine, and 35 µL isothiocyanate, achieving a detection limit of 0.36 µg/mL . Include replication to assess reproducibility and ANOVA to identify statistically significant factors.
Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic addition) affect the stability of this compound in aqueous media?
Hydrolysis dominates in neutral/basic conditions, converting isothiocyanates to thioureas or amines, while acidic conditions (<pH 3) stabilize the -NCS group. Kinetic studies using UV-Vis (monitoring absorbance at ~250 nm) reveal a half-life of <2 hours at pH 7.4, necessitating anhydrous solvents (e.g., THF) for long-term storage . Additives like molecular sieves or stabilizers (e.g., BHT) can mitigate degradation .
Q. What mechanistic insights guide the stereospecific synthesis of thiourea derivatives from this compound?
The reaction follows an SN2 mechanism where the amine’s lone pair attacks the electrophilic carbon in -NCS. Steric hindrance from the benzyl group influences regioselectivity, favoring para-substitution in aromatic systems. Chiral HPLC or polarimetry can confirm enantiomeric excess in products, as demonstrated in TRPV1 antagonist syntheses .
Methodological & Analytical Challenges
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from:
- Purity variability : Validate compounds via orthogonal techniques (e.g., elemental analysis + LC-MS).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1% v/v).
- Metabolic instability : Use stability-indicating assays (e.g., microsomal incubation + HPLC) to differentiate intrinsic activity from artifact .
Q. What strategies enhance the compatibility of this compound in DNA-encoded library (DEL) synthesis?
- In situ conversion : Generate isothiocyanates from DNA-conjugated amines using mild thiophosgene analogs (e.g., thiocarbonyl diimidazole) to avoid strand cleavage .
- Solid-phase synthesis : Immobilize intermediates on Wang resin to simplify purification and minimize side reactions .
Safety & Environmental Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, goggles, and fume hoods (vapor pressure: ~0.1 mmHg at 25°C).
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
- Waste disposal : Collect in halogen-resistant containers for incineration (water hazard class 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
